molecular formula C23H29N3O6 B2368159 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-55-9

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2368159
CAS No.: 877641-55-9
M. Wt: 443.5
InChI Key: RSHDRKKFZPMAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound characterized by the presence of multiple methoxy groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and 3,4-dimethoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, cyclization, and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl isothiocyanate: Another compound with methoxy groups and potential biological activity.

    3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features.

Uniqueness

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its complex structure, which includes both a urea linkage and a pyrrolidinone ring

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-29-18-7-5-15(11-20(18)31-3)9-10-24-23(28)25-16-12-22(27)26(14-16)17-6-8-19(30-2)21(13-17)32-4/h5-8,11,13,16H,9-10,12,14H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHDRKKFZPMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.